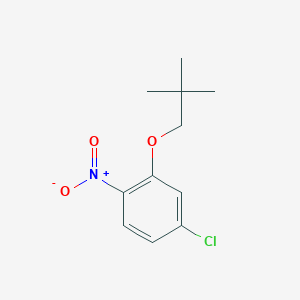

4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene

Description

This compound is structurally characterized by its electron-withdrawing nitro group and sterically hindered alkoxy substituent, which influence its reactivity and physical properties.

Properties

CAS No. |

922162-80-9 |

|---|---|

Molecular Formula |

C11H14ClNO3 |

Molecular Weight |

243.68 g/mol |

IUPAC Name |

4-chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene |

InChI |

InChI=1S/C11H14ClNO3/c1-11(2,3)7-16-10-6-8(12)4-5-9(10)13(14)15/h4-6H,7H2,1-3H3 |

InChI Key |

XCBNQJOLFCMFPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Method 1: Nucleophilic Substitution

This method employs nucleophilic substitution reactions involving 4-chloro-1-nitrobenzene and 2,2-dimethylpropan-1-ol as the nucleophile.

- Starting Materials: 4-chloro-1-nitrobenzene, 2,2-dimethylpropan-1-ol

- Catalyst: Sodium hydride or potassium carbonate

- Solvent: N,N-Dimethylformamide

- Temperature: Room temperature to 80 °C

- Dissolve sodium hydride in N,N-dimethylformamide.

- Add 4-chloro-1-nitrobenzene followed by 2,2-dimethylpropan-1-ol.

- Stir the reaction mixture for several hours until completion.

Yield: Reported yields range from 70% to 90%, depending on reaction conditions and purification methods employed.

Method 2: Electrophilic Aromatic Substitution

This method utilizes electrophilic aromatic substitution to introduce the alkoxy group onto the nitro-substituted aromatic ring.

- Starting Materials: Nitrobenzene derivatives

- Reagents: Alkyl halides (e.g., 2,2-dimethylpropyl bromide)

- Catalyst: Lewis acids (e.g., aluminum chloride)

- Solvent: Dichloromethane or chloroform

- Temperature: Typically at reflux conditions

- Mix nitrobenzene with aluminum chloride in a solvent.

- Slowly add the alkyl halide while maintaining reflux.

- Allow the reaction to proceed for several hours before quenching.

Yield: Yields can vary widely but are generally around 50% to 75%.

The following table summarizes the key aspects of the two preparation methods discussed:

| Method | Starting Materials | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Nucleophilic Substitution | 4-chloro-1-nitrobenzene, 2,2-dimethylpropan-1-ol | 70 - 90 | Room temp - 80 °C in DMF |

| Electrophilic Aromatic Substitution | Nitrobenzene derivatives, alkyl halides | 50 - 75 | Reflux in dichloromethane/chloroform |

The synthesis of 4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene can be effectively achieved through various methods, each with its advantages and limitations regarding yield and complexity. The nucleophilic substitution method generally offers higher yields and simpler procedures compared to electrophilic aromatic substitution.

For optimal results, it is recommended to carefully control reaction conditions such as temperature and solvent choice while considering environmental implications associated with solvent use.

Further research may focus on optimizing these methods or exploring alternative routes that could enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.

Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The compound can undergo oxidation reactions, particularly at the 2,2-dimethylpropoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-Chloro-2-(2,2-dimethylpropoxy)-1-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.

Material Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The 2,2-dimethylpropoxy group in the target compound introduces significant steric hindrance compared to linear or less-branched alkoxy substituents (e.g., 2-methylpropoxy) .

- Thioether (SCH₃) and sulfonyl (SO₂CH₃) groups alter electronic properties: thioethers donate electron density via sulfur’s lone pairs, while sulfonyl groups withdraw electrons, affecting aromatic ring reactivity .

Physical and Chemical Properties

Key Observations :

- The bulky 2,2-dimethylpropoxy group likely reduces crystallinity and melting point compared to smaller substituents.

- Methylthio-substituted analogs exhibit higher density (1.497 g/cm³) due to sulfur’s atomic mass .

- Solubility trends correlate with substituent polarity: sulfonyl and nitro groups enhance solubility in polar solvents, while bulky alkoxy groups favor organic solvents .

Biological Activity

4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene is an organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its antioxidant activity, cytotoxic effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for 4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene is CHClNO. The structure features a nitro group (-NO) and a chloro group (-Cl), which are known to influence biological activity through various mechanisms.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that nitro-substituted aromatic compounds can scavenge free radicals effectively. The antioxidant activity of related compounds can be quantitatively assessed using methods such as the DPPH radical scavenging assay.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene | TBD |

| 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-triazol-3-yl)pyrrolidin-2-one | 66.8% |

| Vitamin C | 100% |

Cytotoxic Effects

The cytotoxicity of 4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene has been evaluated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in specific cancer cells through the generation of reactive oxygen species (ROS).

Case Study: Cytotoxicity in Cancer Cell Lines

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC Values : The IC values for these cell lines were determined using MTT assays.

| Cell Line | IC (µM) |

|---|---|

| HeLa | TBD |

| MCF-7 | TBD |

| A549 | TBD |

The biological activity of 4-Chloro-2-(2,2-dimethylpropoxy)-1-nitrobenzene may be attributed to its ability to interact with cellular components and modulate signaling pathways associated with oxidative stress and apoptosis. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can damage cellular macromolecules.

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Nitro compounds are often associated with various toxic effects; thus, understanding the safety and hazard classifications is crucial for potential therapeutic applications.

Toxicological Data Summary

- Acute Toxicity : Evaluated through standard toxicity assays.

- Chronic Effects : Long-term exposure studies are necessary to assess carcinogenic potential and reproductive toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.